MK-886 钠盐

描述

MK886 sodium is a compound of interest in scientific research, particularly in the context of its chemical and physical properties and potential applications. This synthesis and analysis will cover various aspects of MK886 sodium, excluding its drug use, dosage, and side effects, focusing instead on its synthesis, molecular structure, chemical reactions and properties, and both physical and chemical properties analyses.

Synthesis Analysis

The synthesis of compounds similar to MK886 sodium often involves complex chemical reactions, aiming to achieve a specific molecular structure with desired properties. For example, the molten-salt synthesis (MSS) method is a notable technique for producing various nanomaterials, offering environmental friendliness, low cost, and simplicity in operation. This method could potentially be applied or adapted for synthesizing MK886 sodium or its analogs, highlighting the importance of innovative synthesis techniques in advancing material science (Gupta & Mao, 2020).

Molecular Structure Analysis

Understanding the molecular structure of MK886 sodium is crucial for predicting its chemical behavior and interactions. The structure dictates the compound's reactivity, binding affinity, and overall stability. While specific details on MK886 sodium's molecular structure are not provided here, studies on similar compounds emphasize the role of molecular architecture in determining the material's properties and functionalities.

Chemical Reactions and Properties

The chemical properties of MK886 sodium, such as reactivity and stability, are directly influenced by its molecular structure. For example, the review on sodium metal anodes discusses the challenges and progress in sodium-based systems, which can provide insights into the chemical behavior and reactivity of sodium-containing compounds (Lee et al., 2019).

Physical Properties Analysis

The physical properties of MK886 sodium, including melting point, boiling point, solubility, and density, are essential for its application in various fields. These properties are determined by the compound's molecular structure and composition. Research on sodium-ion batteries, for instance, sheds light on the importance of understanding the physical and electrochemical properties of sodium compounds for energy storage applications (Hueso et al., 2013).

科学研究应用

白三烯生物合成抑制

MK-886 钠盐是白三烯生物合成的强效抑制剂。 它是通过与 5-脂氧合酶活化蛋白 (FLAP) 结合发挥作用的,而 FLAP 对于从花生四烯酸合成白三烯至关重要 。这种抑制对于研究白三烯起重要作用的炎症反应至关重要。

炎症性疾病研究

由于其在白三烯抑制中的作用,MK-886 钠盐广泛用于研究哮喘、类风湿性关节炎和银屑病等炎症性疾病 。它有助于了解这些疾病的潜在机制,并开发新的治疗策略。

癌症研究

MK-886 钠盐已用于癌症研究,特别是在关注白三烯在癌症进展和转移中的作用的研究中 。它能够抑制 FLAP,使其成为探索炎症与癌症之间联系的宝贵工具。

心血管疾病研究

该化合物对白三烯生产的影响也延伸到心血管疾病研究。 MK-886 钠盐用于调查白三烯对动脉粥样硬化和其他心血管疾病的贡献 。

神经系统疾病研究

研究表明,白三烯可能参与某些神经系统疾病的发病机制。 MK-886 钠盐是研究这些潜在联系的关键试剂,尤其是在阿尔茨海默病等疾病中 。

抗炎药物的开发

MK-886 钠盐是开发新型抗炎药物的关键。 通过了解它如何抑制 FLAP 和白三烯的产生,研究人员可以设计出模仿其作用的药物,并可能具有更少的副作用 。

作用机制

Target of Action

MK-886 sodium salt, also known as MK-886 (sodium salt) or MK886 sodium, is a potent, cell-permeable, and orally active inhibitor of 5-lipoxygenase-activating protein (FLAP) . FLAP is an arachidonic acid binding protein that plays a crucial role in the biosynthesis of leukotrienes . MK-886 sodium salt binds to FLAP with high affinity and prevents the activation of 5-lipoxygenase (5-LO), thus inhibiting leukotriene biosynthesis .

Mode of Action

MK-886 sodium salt interacts with FLAP and prevents the translocation of 5-lipoxygenase from the cytosol to the membrane, thereby inhibiting the activation of 5-LO . This interaction results in the inhibition of leukotriene biosynthesis, with an IC50 of 2.5 nM in intact leukocytes and 1.1 µM in whole blood .

Biochemical Pathways

The primary biochemical pathway affected by MK-886 sodium salt is the leukotriene biosynthesis pathway . By inhibiting FLAP, MK-886 sodium salt prevents the activation of 5-LO, which is a key enzyme in the leukotriene biosynthesis pathway . This leads to a decrease in the production of leukotrienes, which are inflammatory mediators involved in various physiological and pathological processes .

Result of Action

The inhibition of leukotriene biosynthesis by MK-886 sodium salt can lead to a reduction in inflammation, given the role of leukotrienes as inflammatory mediators . Additionally, MK-886 sodium salt has been shown to induce apoptosis , which could have implications in the treatment of diseases characterized by abnormal cell proliferation.

安全和危害

未来方向

Hydrogels, which have a three-dimensional network structure, have been applied in the treatment of oral diseases and defect repair . MK886, with its biocompatible structure and unique stimulus-responsive property, could be applied as an excellent drug-delivery system for treatments . Further development of MK886 to optimize its proteasomal, autophagic, and anti-inflammatory targets may lead to a novel therapeutic that would be beneficial in aging and neurodegenerative diseases .

属性

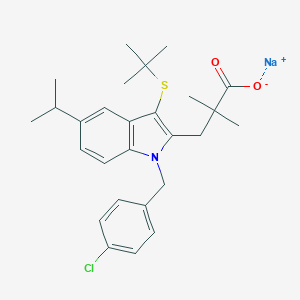

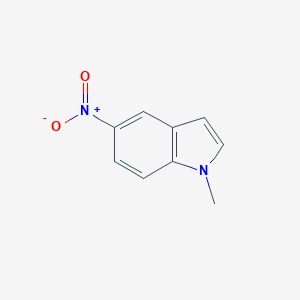

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNCIYNCWVGEKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040551 | |

| Record name | MK 886 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118427-55-7 | |

| Record name | MK886 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118427557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 886 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK886 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNR27O326B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)